molecular formula C20H31N3O2 B5468143 N-[(2-azocan-1-ylpyridin-3-yl)methyl]-1-(methoxymethyl)cyclobutanecarboxamide

N-[(2-azocan-1-ylpyridin-3-yl)methyl]-1-(methoxymethyl)cyclobutanecarboxamide

Katalognummer B5468143
Molekulargewicht: 345.5 g/mol
InChI-Schlüssel: UDOWMIZLGWBVBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2-azocan-1-ylpyridin-3-yl)methyl]-1-(methoxymethyl)cyclobutanecarboxamide, commonly known as AZD-3965, is a small molecule inhibitor that targets the monocarboxylate transporter 1 (MCT1). MCT1 is responsible for the transport of lactate, a byproduct of anaerobic metabolism, across the plasma membrane. AZD-3965 has gained significant attention in the scientific community due to its potential as an anticancer agent.

Wirkmechanismus

AZD-3965 targets N-[(2-azocan-1-ylpyridin-3-yl)methyl]-1-(methoxymethyl)cyclobutanecarboxamide, a transporter protein that is overexpressed in many cancer cells. This compound is responsible for the transport of lactate, a byproduct of anaerobic metabolism, across the plasma membrane. Inhibition of this compound by AZD-3965 leads to a decrease in lactate transport, which results in a decrease in intracellular pH and subsequent cell death.
Biochemical and Physiological Effects:
AZD-3965 has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is likely due to the decrease in intracellular pH caused by the inhibition of lactate transport. In addition, AZD-3965 has been shown to inhibit the growth and proliferation of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of AZD-3965 is its specificity for N-[(2-azocan-1-ylpyridin-3-yl)methyl]-1-(methoxymethyl)cyclobutanecarboxamide. This allows for targeted inhibition of lactate transport in cancer cells without affecting normal cells. However, one limitation of AZD-3965 is its poor solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several potential future directions for the use of AZD-3965 in cancer treatment. One area of research is the combination of AZD-3965 with other anticancer agents to enhance their efficacy. Another potential direction is the development of more potent and soluble analogs of AZD-3965. Finally, the use of AZD-3965 in combination with immunotherapy is an area of active research.

Synthesemethoden

AZD-3965 was first synthesized by AstraZeneca and was later licensed to Medicinal Biochemists Ltd. The synthesis of AZD-3965 involves the reaction of 3-aminopyridine with 2-bromo-2-methylpropionic acid to form 3-(2-bromo-2-methylpropionyl)aminopyridine. This compound is then reacted with 1-(methoxymethyl)cyclobutanecarboxylic acid to form AZD-3965.

Wissenschaftliche Forschungsanwendungen

AZD-3965 has been extensively studied in preclinical models of cancer. It has been shown to inhibit lactate transport in cancer cells, leading to a decrease in intracellular pH and subsequent cell death. AZD-3965 has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin.

Eigenschaften

IUPAC Name

N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-1-(methoxymethyl)cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-25-16-20(10-8-11-20)19(24)22-15-17-9-7-12-21-18(17)23-13-5-3-2-4-6-14-23/h7,9,12H,2-6,8,10-11,13-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOWMIZLGWBVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCC1)C(=O)NCC2=C(N=CC=C2)N3CCCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.